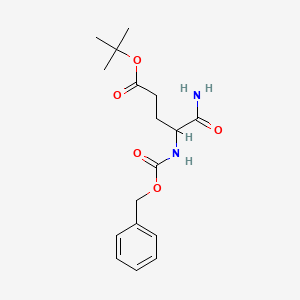
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of an amino group and two chlorine atoms attached to a pyridine ring, along with an ethanone group. It is primarily used for research purposes and has various applications in scientific fields.
Preparation Methods
The synthesis of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one typically involves the following steps:
Chemical Reactions Analysis
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
1-(2-amino-4,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3,(H2,10,11) |
InChI Key |
DFNQOPADZNEOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)


![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)

![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)

![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)





![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
